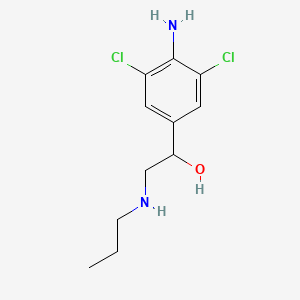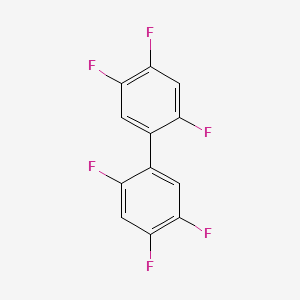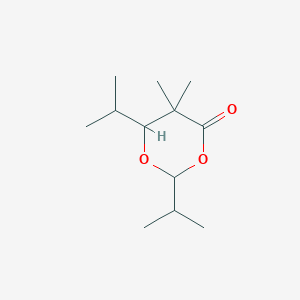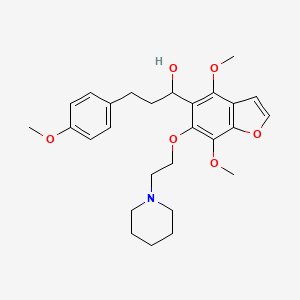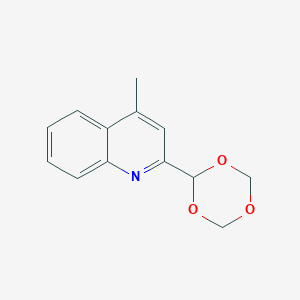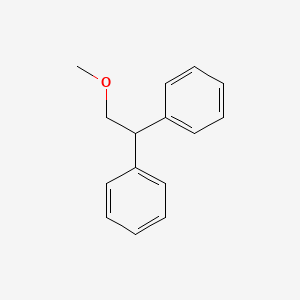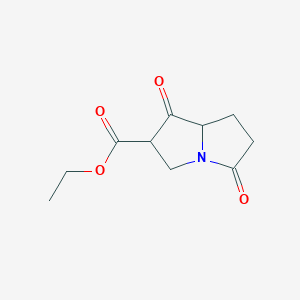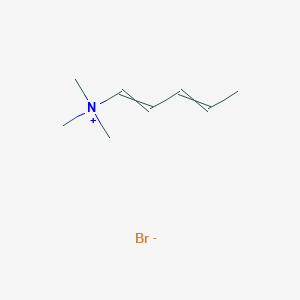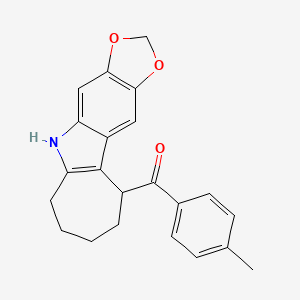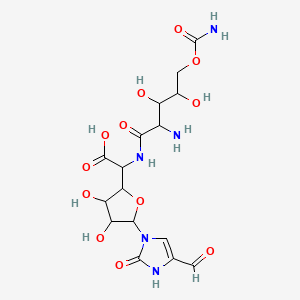
Allofuranuronic acid, 5-((2-amino-5-O-(aminocarbonyl)-2-deoxy-L-xylonamino)-1,5-dideoxy-1-(4-formyl-2,3-dihydro-2-oxo-1H-imidazol-1-yl)-, beta-D-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyoxin N is a member of the polyoxin family, a group of nucleoside antibiotics known for their potent antifungal properties. These compounds were first isolated from the soil bacterium Streptomyces cacaoi and have since been extensively studied for their ability to inhibit chitin synthetase, an enzyme crucial for fungal cell wall biosynthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Polyoxin N is synthesized through a series of enzymatic reactions involving the modification of nucleosides. The biosynthetic gene cluster responsible for polyoxin production has been cloned and expressed in various Streptomyces species to enhance yield and create novel analogs . The synthetic route typically involves the incorporation of a nucleoside moiety and a peptidyl moiety, connected via a peptide bond .
Industrial Production Methods: Industrial production of polyoxin N involves the fermentation of Streptomyces cacaoi under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound . Advances in synthetic biology have also enabled the combinatorial biosynthesis of polyoxin N and its analogs, improving production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Polyoxin N undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions are typically modified analogs of polyoxin N, which may exhibit enhanced biological activity or stability .
Applications De Recherche Scientifique
Polyoxin N has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside antibiotic synthesis and modification.
Biology: Employed in research on fungal cell wall biosynthesis and chitin synthetase inhibition.
Medicine: Investigated for its potential as an antifungal agent in treating fungal infections.
Industry: Utilized as an agricultural antibiotic to protect crops from fungal pathogens.
Mécanisme D'action
Polyoxin N exerts its effects by mimicking the structure of UDP-N-acetylglucosamine, a substrate for chitin synthetase. By competitively inhibiting this enzyme, polyoxin N disrupts the synthesis of chitin, an essential component of fungal cell walls. This inhibition leads to weakened cell walls and ultimately the death of the fungal cells .
Comparaison Avec Des Composés Similaires
Polyoxin A: Another member of the polyoxin family with similar antifungal properties.
Nikkomycin: A structurally related nucleoside antibiotic that also targets chitin synthetase.
Blasticidin S: An agricultural antibiotic with a different mechanism of action but similar applications.
Uniqueness: Polyoxin N is unique due to its specific structure, which allows it to effectively inhibit chitin synthetase. Its ability to be produced through combinatorial biosynthesis also sets it apart from other nucleoside antibiotics, enabling the creation of novel analogs with potentially improved properties .
Propriétés
Numéro CAS |
37362-29-1 |
|---|---|
Formule moléculaire |
C16H23N5O12 |
Poids moléculaire |
477.38 g/mol |
Nom IUPAC |
2-[(2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C16H23N5O12/c17-6(8(24)5(23)3-32-15(18)30)12(27)20-7(14(28)29)11-9(25)10(26)13(33-11)21-1-4(2-22)19-16(21)31/h1-2,5-11,13,23-26H,3,17H2,(H2,18,30)(H,19,31)(H,20,27)(H,28,29) |
Clé InChI |
OSWKWKBETDCHCA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



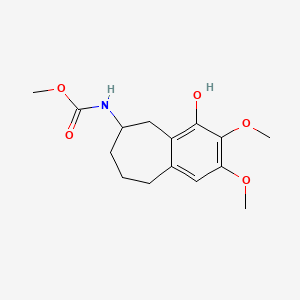
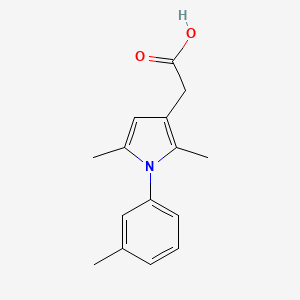
![Ethanamine, 2,2'-[methylenebis(oxy)]bis[N,N-dimethyl-](/img/structure/B14669686.png)
